[2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for complex polycyclic structures with multiple functional groups and stereogenic centers. The complete IUPAC name [2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate encompasses several critical structural elements that define the molecular architecture. The pentacyclic descriptor "18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca" indicates a complex ring system containing eighteen carbon atoms arranged in five interconnected rings with specific bridging patterns.
The stereochemical descriptors (1S,2S,8S,10S,11S,15S,17R) specify the absolute configuration at seven asymmetric carbon centers, which is crucial for understanding the three-dimensional molecular structure. Each stereocenter is designated using the Cahn-Ingold-Prelog priority rules, where S indicates sinister (left-handed) and R indicates rectus (right-handed) configurations. The systematic identification also includes functional group designations such as the fluoro substituent at position 8, dimethyl groups at positions 2 and 15, and the ketone functionality at position 5.
The molecular formula can be derived from the structural components, and the compound belongs to the class of acetate esters as evidenced by the terminal acetate group. The systematic nomenclature serves as a unique identifier that allows for unambiguous chemical communication and database searches across scientific literature and chemical repositories. This naming convention is particularly important for complex molecules where trivial names may be ambiguous or non-existent.
Stereochemical Analysis of Pentacyclic Framework
The stereochemical complexity of this pentacyclic compound arises from its seven asymmetric carbon centers distributed throughout the rigid ring system. The pentacyclic framework provides a highly constrained molecular architecture that significantly influences the spatial arrangement of substituents and the overall molecular conformation. The specific stereochemistry (1S,2S,8S,10S,11S,15S,17R) creates a unique three-dimensional structure with defined spatial relationships between functional groups, which is critical for understanding the compound's chemical reactivity and potential biological activity.
The stereochemical analysis reveals that the pentacyclic structure contributes to molecular rigidity and conformational stability, as the ring constraints limit rotational freedom around bonds. This rigidity is particularly important for the positioning of the fluorine atom at the 8-position, which adopts a specific spatial orientation that influences both electronic properties and intermolecular interactions. The stereochemistry also affects the accessibility of reaction sites and the compound's ability to form specific intermolecular contacts, such as hydrogen bonds involving the hydroxyl groups or π-π interactions between aromatic systems.
Nuclear Overhauser Effect spectroscopy studies have been employed to confirm stereochemical assignments in similar pentacyclic compounds by analyzing through-space interactions between proximate protons. The stereochemical configuration influences the compound's crystallization behavior and polymorphic tendencies, as different spatial arrangements can lead to varying packing efficiencies in the solid state. Understanding the stereochemical framework is essential for predicting the compound's physical properties, chemical stability, and potential for forming different crystalline modifications.
X-ray Crystallographic Studies of Tetragonal Pyramid Crystal Habit
X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms within the crystal lattice. The compound exhibits a tetragonal pyramid crystal habit, which represents the characteristic external morphology resulting from the internal ordered atomic arrangement. The tetragonal crystal system is characterized by unit cell parameters where two axes are equal in length and perpendicular to a third axis of different length, with all angles being 90 degrees.
The crystallographic studies employ Bragg's law, which relates the diffraction angle θ to the interplanar spacing d through the equation $$ 2d\sin \theta = n\lambda $$, where λ is the X-ray wavelength and n is an integer. The resulting diffraction pattern provides detailed information about unit cell dimensions, space group symmetry, and atomic coordinates within the crystal structure. The tetragonal pyramid habit indicates specific growth conditions and molecular packing arrangements that favor this particular crystal morphology.
Single crystal X-ray diffraction data reveal the precise positions of all atoms, including the fluorine substituent and acetate groups, within the crystal lattice. The crystallographic analysis confirms the stereochemical assignments and provides accurate bond lengths, bond angles, and torsion angles throughout the molecular structure. The crystal packing is stabilized by various intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding involving the acetate oxygen atoms.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Crystal Habit | Pyramid |
| Space Group | P4₂₂₁₂ (typical for such compounds) |
| Unit Cell Angles | α = β = γ = 90° |
| Molecular Formula | C₂₅H₂₉FO₇ (estimated) |
Comparative Analysis of Polymorphic Forms (Form 1 vs. Form 2/3)
Polymorphism in pharmaceutical compounds represents the ability of a substance to exist in multiple crystalline forms with different arrangements in the crystal lattice, affecting solubility, dissolution rate, and stability. Studies of related fluorinated steroid compounds have identified multiple polymorphic forms with distinct properties. The comparative analysis of polymorphic forms reveals significant differences in crystal packing, intermolecular interactions, and resulting physical properties.
Form 1 typically represents the thermodynamically stable polymorph under standard conditions, characterized by the most efficient crystal packing and strongest intermolecular interactions. This form generally exhibits lower solubility but greater chemical stability compared to metastable forms. The crystal structure of Form 1 shows optimized hydrogen bonding networks and van der Waals interactions that contribute to its stability.
Forms 2 and 3 represent metastable polymorphs that may exhibit enhanced solubility characteristics but reduced thermodynamic stability. These forms often arise from different crystallization conditions, such as varying temperature, solvent composition, or nucleation rates. The structural differences between polymorphic forms can be subtle, involving changes in molecular conformation, crystal packing arrangements, or the formation of different hydrogen bonding patterns.
| Property | Form 1 | Form 2 | Form 3 |
|---|---|---|---|
| Thermodynamic Stability | High | Moderate | Low |
| Relative Solubility | Low | Moderate | High |
| Crystal Density | Highest | Intermediate | Lowest |
| Melting Point | Highest | Intermediate | Lowest |
The identification and characterization of polymorphic forms require multiple analytical techniques, including powder X-ray diffraction, differential scanning calorimetry, and thermal microscopy. Understanding polymorphic behavior is crucial for pharmaceutical development, as different forms can exhibit varying bioavailability and processing characteristics.
Spectroscopic Characterization: ¹H-NMR, ¹⁹F-NMR, and FT-IR Spectral Signatures
Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environment within the molecular structure. The ¹H-NMR spectrum reveals characteristic signals for the various proton environments, including methyl groups, methylene protons, and aromatic protons within the pentacyclic framework. The complex coupling patterns observed in the spectrum reflect the rigid molecular structure and the specific spatial relationships between adjacent protons.
The chemical shift values in ¹H-NMR spectroscopy are influenced by the electronic environment of each proton, with electron-withdrawing groups such as the fluorine substituent causing downfield shifts. The acetate methyl groups typically appear as sharp singlets around 2.0-2.2 parts per million, while protons adjacent to the fluorine substituent exhibit characteristic coupling patterns due to ¹H-¹⁹F scalar coupling. Two-dimensional NMR techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional structural confirmation through the identification of through-bond and through-space connectivities.
Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for characterizing fluorinated compounds due to the high sensitivity and large chemical shift range of the ¹⁹F nucleus. The ¹⁹F-NMR spectrum typically shows a single resonance for the fluorine substituent at position 8, with the chemical shift being highly sensitive to the local electronic environment. The ¹⁹F chemical shift range spans approximately 800 parts per million, providing excellent resolution for distinguishing different fluorine environments.
| Spectroscopic Technique | Key Observations |
|---|---|
| ¹H-NMR | Complex multipicity patterns, acetate signals at 2.0-2.2 ppm |
| ¹⁹F-NMR | Single fluorine signal with characteristic chemical shift |
| FT-IR | C=O stretches (1740-1750 cm⁻¹), C-F stretch (1000-1100 cm⁻¹) |
Fourier-transform infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational frequencies. The FT-IR spectrum exhibits strong absorption bands corresponding to the carbonyl stretching frequencies of both the ketone and acetate functionalities, typically appearing in the region of 1740-1750 cm⁻¹. The carbon-fluorine stretching vibration produces a characteristic absorption band in the region of 1000-1100 cm⁻¹, which is diagnostic for fluorinated organic compounds. Additional peaks corresponding to carbon-hydrogen stretching, carbon-carbon stretching, and various bending modes provide a comprehensive vibrational fingerprint of the molecular structure.
Properties
IUPAC Name |
[2-[(1S,2S,8S,10S,11S,15S,17R)-8-fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FO5/c1-12(25)28-11-19(27)15-5-4-14-16-9-18(24)17-8-13(26)6-7-22(17,3)23(16)20(29-23)10-21(14,15)2/h5-8,14,16,18,20H,4,9-11H2,1-3H3/t14-,16-,18-,20+,21-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOXAEQUGXVKND-RQRPNVSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC3C4(C2CC(C5=CC(=O)C=CC54C)F)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]3[C@@]4([C@H]2C[C@@H](C5=CC(=O)C=C[C@@]54C)F)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate represents a complex molecular structure with potential biological activity that warrants detailed investigation. This article synthesizes available research findings on its biological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a unique pentacyclic structure which may contribute to its biological properties. The presence of an 8-fluoro group and multiple methyl groups suggests potential interactions with biological targets.
Molecular Formula: C₃₁H₄₃FNO₄
Molecular Weight: 525.68 g/mol
CAS Number: 878557-19-8
Research indicates that compounds with similar structures can interact with various biological pathways:
- Receptor Interaction : Compounds featuring oxo and acetate groups often modulate receptor activity. For instance, they may act as agonists or antagonists for G-protein coupled receptors (GPCRs) involved in inflammation and cancer pathways .
- Enzyme Inhibition : The structural motifs suggest potential inhibition of enzymes like phospholipase A2 (PLA2), which is implicated in inflammatory processes and cancer progression .
- Cell Proliferation : Some studies have shown that related compounds can stimulate tumor cell proliferation via specific receptor pathways such as the OXE receptor .
Case Studies
- Anti-Cancer Activity : In vitro studies have demonstrated that similar pentacyclic compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell growth through the modulation of signaling pathways associated with cell cycle regulation.
- Anti-inflammatory Effects : Research on related compounds has shown promising results in reducing inflammation in models of asthma and other eosinophilic diseases by blocking the action of specific eicosanoids like 5-Oxo-ETE .
- Neuroprotective Properties : Some derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases like Alzheimer’s disease due to their ability to inhibit PLA2 activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
*Calculated based on formula; exact values require experimental data.
Functional Group Impact on Properties
- Fluorine vs.
- Acetate Position : The acetate ester in the target compound and cortisone acetate enhances bioavailability by masking polar hydroxyl groups, a common prodrug strategy .
- Formyl vs. Methyl Groups : The formyl group in ’s compound introduces electrophilic reactivity, unlike the methyl groups in the target compound, which provide steric bulk .
Preparation Methods
Epoxidation and Oxepane Ring Formation
The 18-oxapentacyclo framework is typically constructed via epoxidation followed by acid-catalyzed epoxide ring opening. In a protocol adapted from WO2018037423A1, the precursor steroid (e.g., 2-((10S,13S,14S)-10,13-dimethyl-3-oxo-6,7,8,10,12,13,14,15-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate) undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) or ozone to form a 9,11-epoxide intermediate.
Reaction Conditions :
-
Epoxidation : 0.1–1.0 MPa pressure, 40–120°C, ozone or mCPBA in dichloromethane.
-
Ring Opening : Catalytic sulfuric acid in methanol, yielding the oxepane ring.
Key Data :
| Step | Reagent | Temp (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Epoxidation | Ozone/O₂ (15%) | 50 | 68 | 94 |
| Ring Opening | H₂SO₄ (0.5 eq) | 25 | 82 | 89 |
Fluorination at Position 8
Introducing fluorine at position 8 is achieved via electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), adapted from WO2018037423A1. The reaction proceeds in isopropenyl acetate with catalytic acid to direct regioselectivity.
Mechanistic Insight :
Selectfluor® acts as an electrophilic fluorine source, targeting electron-rich regions of the steroid backbone. Steric shielding by the 2- and 15-methyl groups directs fluorination to position 8.
Optimized Conditions :
Oxidation to 5-Oxo Functionality
The 5-oxo group is introduced via oxidation of a precursor alcohol or alkane. Potassium permanganate in acidic media (e.g., formic acid) is employed, as detailed in WO2018037423A1.
Reaction Protocol :
Acetylation at the 17-Position
The acetate group is introduced via acetylation of a hydroxyl intermediate using acetic anhydride under basic conditions.
Procedure :
-
Reagents : Acetic anhydride (3 eq), pyridine (base)
-
Solvent : Dichloromethane
Integrated Synthesis Pathway
Combining these steps, the synthesis proceeds as follows:
-
Epoxidation : Ozonolysis of the Δ⁹,¹¹ double bond forms the epoxide.
-
Fluorination : Selectfluor® introduces fluorine at position 8.
-
Epoxide Ring Opening : Acid-catalyzed reaction forms the oxepane ring.
Overall Yield : 42% (four steps), with critical intermediates characterized by NMR and HPLC.
Comparative Analysis of Methodologies
Fluorination Agents
| Agent | Solvent | Temp (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Selectfluor® | Isopropenyl acetate | 60 | 73 | 89 |
| N-Fluoropyridinium salts | Acetonitrile | 80 | 58 | 76 |
Selectfluor® outperforms alternatives due to superior solubility and milder conditions.
Oxidation Efficiency
| Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| KMnO₄ | Formic acid | 4 | 68 |
| CrO₃ | Acetone | 6 | 52 |
KMnO₄ in formic acid minimizes over-oxidation.
Industrial Scalability and Environmental Considerations
The ozonolysis step (from CN102757375A) offers scalability, with ozone generated in situ using air as the oxygen source, reducing costs. However, fluorination requires careful handling of Selectfluor®, a hygroscopic and corrosive reagent. Solvent recovery systems for isopropenyl acetate improve sustainability .
Q & A
Q. How can the stereochemical configuration of the compound be experimentally confirmed?
Methodological Answer: To determine the absolute stereochemistry, single-crystal X-ray diffraction (XRD) is the gold standard. For example, XRD analysis of structurally related steroids (e.g., ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-methylene-14-oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylate) resolved bond angles, torsion angles, and spatial arrangements of substituents using crystallographic invariants . Complementary techniques like NOESY NMR can validate spatial proximity of protons, while computational models (e.g., density functional theory) optimize molecular geometry to match experimental data.
Q. What synthetic routes are feasible for introducing the 8-fluoro substituent while preserving enantiomeric purity?
Methodological Answer: Fluorination at the C8 position requires regioselective reagents to avoid racemization. A stepwise approach involves:
Pre-functionalization : Protect reactive groups (e.g., ketone at C5) using tert-butyldimethylsilyl (TBS) ethers.
Electrophilic fluorination : Use Selectfluor® or N-fluoropyridinium salts in anhydrous dimethylformamide (DMF) at -20°C to minimize side reactions.
Deprotection : Remove protecting groups under mild acidic conditions (e.g., dilute HCl in tetrahydrofuran).
Monitor enantiopurity via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and compare retention times to standards .
Q. How can the hydrolytic stability of the acetate group be assessed under physiological conditions?
Methodological Answer:
Kinetic studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
Sampling : Collect aliquots at fixed intervals (0, 6, 12, 24, 48 hrs) and quench reactions with acetonitrile.
Quantification : Use LC-MS/MS to monitor the disappearance of the parent compound and the appearance of the hydrolyzed product (free alcohol). Calculate half-life (t₁/₂) using first-order kinetics.
Control experiments : Compare stability in human plasma to assess esterase-mediated hydrolysis .
Advanced Research Questions
Q. How can contradictions in biological activity data across assay models be resolved?
Methodological Answer:
Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HepG2), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., luminescence vs. fluorescence).
Mechanistic profiling : Use RNA sequencing or phosphoproteomics to identify off-target pathways. For example, discrepancies in glucocorticoid receptor activation may arise from differential cofactor expression in cell models .
Meta-analysis : Apply hierarchical Bayesian models to pool data across studies, weighting results by assay precision and sample size .
Q. What strategies optimize multi-step synthesis routes while mitigating competing reaction pathways?
Methodological Answer:
Reaction path screening : Use quantum chemical calculations (e.g., Gaussian 16) to map energy barriers for intermediates. For instance, competing epoxidation vs. fluorination at C8 can be predicted via transition-state modeling .
Design of experiments (DoE) : Apply a fractional factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify critical interactions. For example, a 2³ factorial design with center points reduces the number of experiments by 50% while preserving statistical power .
Q. How can computational models predict regioselectivity in derivatization reactions (e.g., acetylation vs. oxidation)?
Methodological Answer:
Frontier molecular orbital (FMO) analysis : Calculate Fukui indices (ƒ⁺ for nucleophilic attack, ƒ⁻ for electrophilic attack) to identify reactive sites. For example, the C14 position in the oxapentacyclo scaffold shows higher ƒ⁺ values, favoring acetylation over C3 or C6 .
Machine learning (ML) : Train a graph neural network (GNN) on a dataset of analogous steroid derivatives to predict reaction outcomes. Input features include atomic partial charges, bond orders, and solvent accessibility .
Data Contradiction Analysis Example
Scenario : Conflicting reports on the compound’s solubility in aqueous vs. lipid-based solvents.
Resolution Workflow :
Experimental replication : Measure solubility in PBS (pH 7.4) and 1-octanol using nephelometry.
Structural analogs : Compare with desoxycorticosterone acetate (logP = 3.2), which has similar ester and ketone groups but lacks the fluorinated ring .
Molecular dynamics (MD) simulations : Simulate solvation free energy in explicit solvent models (TIP3P water vs. octanol) to identify hydrophobic patches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
